Compound Description: This compound features a 4-pyridinylmethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a 4-morpholine ring. While its specific biological activity is not elaborated on in the provided abstracts, it is mentioned as a structure excluded from a patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
Compound Description: This compound features a 2-pyridinylmethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a 1-piperazine ring, which is in turn substituted with a 4-(3-methylphenyl) group. Similar to the previous compound, its specific biological activity is not detailed in the provided abstracts. It is also mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
Compound Description: This compound possesses a 3-pyridinylmethyl group linked to the nitrogen of a carboxamide. The carboxamide is further substituted with a 1-piperazine ring, which in turn carries a 4-(4-fluorophenyl) substituent. Although its specific biological activity is not detailed in the provided abstracts, it is identified as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
N-(2-pyridinylmethyl)-4-morpholine-carboxamide
Compound Description: This compound contains a 2-pyridinylmethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a 4-morpholine ring. While its specific biological activity is not elaborated on in the provided abstracts, it is mentioned as a structure excluded from a patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
Compound Description: This compound presents a 3-pyridinylmethyl group connected to the nitrogen of a carboxamide. The carboxamide is further substituted with a 1-piperazine ring, which in turn bears a 4-(2-methylphenyl) substituent. Although its specific biological activity is not elaborated on in the provided abstracts, it is identified as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
Compound Description: This compound incorporates a 3-pyridinylmethyl group linked to the nitrogen of a carboxamide. The carboxamide is further substituted with a 1-piperazine ring, which carries a 4-(5-chloro-2-methylphenyl) substituent. While its specific biological activity is not detailed in the provided abstracts, it is recognized as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
N-(3-pyridinylmethyl)-4-morpholine-carboxamide
Compound Description: This compound features a 3-pyridinylmethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a 4-morpholine ring. Although its specific biological activity is not detailed in the provided abstracts, it is identified as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
Compound Description: This compound features a 2-pyridinylmethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a (2R,5S)-2,5-dimethyl-1-piperazine ring, which carries a 4-[4-cyano-3-(trifluoromethyl)phenyl] substituent. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
Compound Description: This compound features a (3-methyl-2-pyridinyl)methyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a (2R,5S)-2,5-dimethyl-1-piperazine ring, which carries a 4-[4-cyano-3-(trifluoromethyl)phenyl] substituent. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
Compound Description: This compound features a 2-pyridinylmethyl ester linked to a 4-methylpiperazine-1-carboxylate. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
Compound Description: This compound features a 3-pyridinylmethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a (2R,5S)-2,5-dimethyl-1-piperazine ring, which carries a 4-[4-cyano-3-(trifluoromethyl)phenyl] substituent. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
Compound Description: This compound contains a 2-(2-pyridinyl)ethyl ester linked to a 4-methylpiperazine-1-carboxylate. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
Compound Description: This compound features a 2-(2-pyridinyl)ethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a 1-piperazine ring, which carries a 4-phenyl substituent. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
Compound Description: This compound features a 2-(2-pyridinyl)ethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a 1-piperazine ring, which carries a 4-(2,3-dimethylphenyl) substituent. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].
Compound Description: This compound, designated as 5o in the study, demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria []. It exhibits a minimum inhibitory concentration (MIC) of 6.25 µg/mL against these bacterial strains. Furthermore, compound 5o displays antifungal properties against Aspergillus niger, Aspergillus terrus, and Penicillium chrysogenum, with MIC values of 1.56 µg/mL, 3.12 µg/mL, and 3.12 µg/mL, respectively.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.